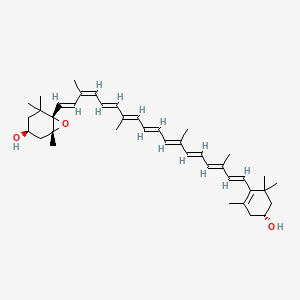

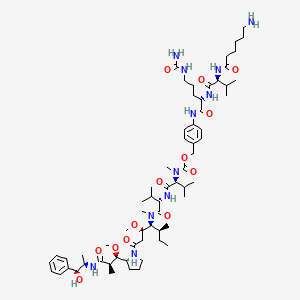

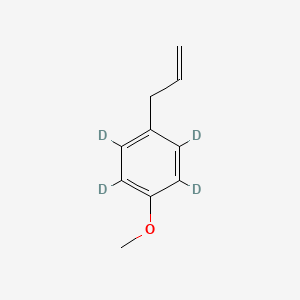

(9Z)-5alpha,6alpha-Epoxy-5,6-dihydro-beta,beta-carotene-3beta,3'beta-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(9Z)-Antheraxanthin is a naturally occurring xanthophyll pigment found in various plants and algae. It plays a crucial role in the xanthophyll cycle, which is involved in the protection of photosynthetic organisms from excessive light. This compound is an intermediate in the conversion of violaxanthin to zeaxanthin, both of which are important for non-photochemical quenching, a mechanism that dissipates excess light energy as heat to prevent damage to the photosynthetic apparatus.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (9Z)-Antheraxanthin typically involves the selective oxidation of zeaxanthin. One common method includes the use of mild oxidizing agents such as potassium permanganate or molecular oxygen in the presence of a catalyst. The reaction conditions often require controlled temperatures and pH to ensure the selective formation of (9Z)-Antheraxanthin without over-oxidation.

Industrial Production Methods: Industrial production of (9Z)-Antheraxanthin can be achieved through biotechnological approaches, such as the cultivation of microalgae or genetically modified plants that overproduce this pigment. These methods are preferred due to their sustainability and the ability to produce high yields of the compound under controlled conditions.

Análisis De Reacciones Químicas

Types of Reactions: (9Z)-Antheraxanthin undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form violaxanthin.

Reduction: It can be reduced back to zeaxanthin.

Isomerization: It can undergo isomerization to form different geometric isomers.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, molecular oxygen, or other mild oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Isomerization: Light or heat can induce isomerization.

Major Products:

Oxidation: Violaxanthin.

Reduction: Zeaxanthin.

Isomerization: Various geometric isomers of antheraxanthin.

Aplicaciones Científicas De Investigación

(9Z)-Antheraxanthin has several scientific research applications, including:

Chemistry: Used as a model compound to study the xanthophyll cycle and its role in photoprotection.

Biology: Investigated for its role in the regulation of photosynthesis and protection against photooxidative stress.

Medicine: Explored for its potential antioxidant properties and its role in preventing age-related macular degeneration.

Industry: Utilized in the food and cosmetic industries as a natural colorant and antioxidant.

Mecanismo De Acción

The mechanism of action of (9Z)-Antheraxanthin involves its participation in the xanthophyll cycle. It acts as an intermediate in the conversion of violaxanthin to zeaxanthin, which is crucial for non-photochemical quenching. This process helps dissipate excess light energy as heat, protecting the photosynthetic apparatus from damage. The molecular targets include the light-harvesting complexes in the chloroplasts, where (9Z)-Antheraxanthin interacts with other xanthophylls and proteins to regulate energy dissipation.

Comparación Con Compuestos Similares

Violaxanthin: Another xanthophyll involved in the xanthophyll cycle, which can be converted to (9Z)-Antheraxanthin.

Zeaxanthin: A xanthophyll that is formed from (9Z)-Antheraxanthin and plays a role in photoprotection.

Lutein: A structurally similar xanthophyll with antioxidant properties.

Uniqueness: (9Z)-Antheraxanthin is unique due to its specific role as an intermediate in the xanthophyll cycle. Unlike violaxanthin and zeaxanthin, which are more stable end products, (9Z)-Antheraxanthin is transient and plays a dynamic role in regulating the balance between light harvesting and photoprotection.

Propiedades

Fórmula molecular |

C40H56O3 |

|---|---|

Peso molecular |

584.9 g/mol |

Nombre IUPAC |

(1R,3S,6S)-6-[(1E,3Z,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol |

InChI |

InChI=1S/C40H56O3/c1-29(17-13-19-31(3)21-22-36-33(5)25-34(41)26-37(36,6)7)15-11-12-16-30(2)18-14-20-32(4)23-24-40-38(8,9)27-35(42)28-39(40,10)43-40/h11-24,34-35,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,22-21+,24-23+,29-15+,30-16+,31-19+,32-20-/t34-,35+,39-,40+/m1/s1 |

Clave InChI |

OFNSUWBAQRCHAV-CGOFHDSUSA-N |

SMILES isomérico |

CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(/C)\C=C\[C@]23[C@](O2)(C[C@H](CC3(C)C)O)C)/C)/C |

SMILES canónico |

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC23C(CC(CC2(O3)C)O)(C)C)C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12371746.png)

![disodium;3-hydroxy-4-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12371769.png)

![6-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-1-[6-[(6-methyl-1,2,4,5-tetrazin-3-yl)methylamino]-6-oxohexyl]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoic acid;hexafluorophosphate](/img/structure/B12371785.png)

![[3-[4-(2,3-Dihydroindol-1-yl)pyrido[3,2-d]pyrimidin-6-yl]phenyl]-piperazin-1-ylmethanone](/img/structure/B12371793.png)

![2-[3-[3-[4-(13-Chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]propyl]phenyl]-2-methylpropanoic acid](/img/structure/B12371812.png)

![N-[6-[(3R,5R)-3,5-dimethylpiperidin-1-yl]pyridin-3-yl]-2-methyl-7-(2-morpholin-4-ylethoxy)-4-oxo-3H-quinazoline-6-sulfonamide](/img/structure/B12371826.png)